molecular formula C10H20N2O2 B1682145 Valrocemide CAS No. 92262-58-3

Valrocemide

Cat. No. B1682145
CAS RN: 92262-58-3
M. Wt: 200.28 g/mol
InChI Key: RALGCAOVRLYSMA-UHFFFAOYSA-N
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Description

Valrocemide is an investigational small molecule that is being studied for use in the treatment of epilepsy . It is a compound that belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives. These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .


Synthesis Analysis

The synthesis of Valrocemide involves the conjugation of valproic acid with glycinamide . This process aims to improve the efficacy of the drug .


Molecular Structure Analysis

Valrocemide has a molecular formula of C10H20N2O2 and an average molecular weight of 200.28 . It is an aliphatic acyclic compound with a carbonyl group, a carboxamide group, and an acyl group at its terminal nitrogen atom .


Physical And Chemical Properties Analysis

Valrocemide is a solid compound. It has a density of 1.0±0.1 g/cm3, a boiling point of 417.5±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 55.5±0.3 cm3, a polar surface area of 72 Å2, and a molar volume of 200.7±3.0 cm3 .

Scientific Research Applications

Valrocemide in Epilepsy Treatment

Valrocemide is primarily recognized for its anticonvulsant properties and has been under development for the treatment of epilepsy. Phase II trials have been completed, exploring its utility as an adjunct therapy in refractory epilepsy patients. Phase III trials were being planned as of the reported study, indicating the potential effectiveness and advancement in the development of Valrocemide for epilepsy treatment (Hovinga, 2004).

Valrocemide in Bipolar Disorder and Neuropathic Pain

Beyond its anticonvulsant applications, Valrocemide has been investigated for potential utility in treating bipolar disorder and neuropathic pain. This suggests a broader therapeutic scope and indicates the drug's possible effects on neural pathways and pain perception (Hovinga, 2004).

Valrocemide's Role in Neurogenesis and GABA Production

Valrocemide's effects on neurogenesis and GABAergic neuron production have been studied, highlighting its potential impact on neural development and neurotransmitter modulation. The drug's ability to promote neurogenesis and increase the number and percentage of tubulin β III-immunopositive neurons, while reducing the number of astrocytes, positions it as a potential therapeutic for conditions related to neural growth and neurotransmitter balance (Laeng et al., 2004).

Valrocemide's Mechanisms and Safety Profile

The quest for safer and more potent antiepileptic drugs has led to the development of new analogues or derivatives of Valproic Acid, such as Valrocemide. Valrocemide, along with other potential AEDs like NPS 1776 and DP-VPA, has been noted for its good anticonvulsive profile and safety, indicating a possibly more potent and safer alternative to traditional Valproic Acid in the long-term treatment of epilepsy (Trojnar et al., 2004).

Valrocemide's Effect on Histone Deacetylase

Valrocemide's impact extends to the molecular level, where it has been shown to activate Wnt-dependent gene expression and directly inhibit histone deacetylase. This mechanism could explain its teratogenic effects and might also shed light on its efficacy in treating bipolar disorder (Phiel et al., 2001).

Safety And Hazards

Valrocemide should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

N-(2-amino-2-oxoethyl)-2-propylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-5-8(6-4-2)10(14)12-7-9(11)13/h8H,3-7H2,1-2H3,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALGCAOVRLYSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238939
Record name Valrocemide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valrocemide

CAS RN

92262-58-3
Record name Valrocemide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Valrocemide [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valrocemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06657
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Record name Valrocemide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanamide, N-(2-amino-2-oxoethyl)-2-propyl
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Record name VALROCEMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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